4-[(Cyclooctylamino)methyl]benzoic acid

Monoamine Oxidase A MAO-A Inhibition Neuropharmacology

4-[(Cyclooctylamino)methyl]benzoic acid is the definitive cyclooctyl probe for MAO-A research. Unlike smaller cycloalkyl analogs, this compound achieves an IC50 of 72 nM with a selectivity window exceeding 6,600-fold over MAO-B, enabling clean phenotypic interpretations. This unique steric profile is essential for accurate SAR studies in monoamine oxidase inhibition and is linked to potent hypolipidemic activity in related scaffolds, making it a superior choice for drug discovery programs. Verify purity and secure your supply.

Molecular Formula C16H23NO2
Molecular Weight 261.36 g/mol
Cat. No. B275852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(Cyclooctylamino)methyl]benzoic acid
Molecular FormulaC16H23NO2
Molecular Weight261.36 g/mol
Structural Identifiers
SMILESC1CCCC(CCC1)NCC2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C16H23NO2/c18-16(19)14-10-8-13(9-11-14)12-17-15-6-4-2-1-3-5-7-15/h8-11,15,17H,1-7,12H2,(H,18,19)
InChIKeyINWJMODGEPEVMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(Cyclooctylamino)methyl]benzoic acid: Research-Grade Cyclooctylamino Benzoic Acid for Biochemical and Pharmacological Investigation


4-[(Cyclooctylamino)methyl]benzoic acid (C16H23NO2, MW 261.36 g/mol) is a cycloalkylamino benzoic acid derivative structurally characterized by a para-substituted benzoic acid core linked via a methylene bridge to a cyclooctylamino moiety [1]. The compound belongs to a broader class of 4-[(cycloalkyl or cycloalkenyl substituted)amino]benzoic acids disclosed in US Patent 4227014 as hypolipidemic and antiatherosclerotic agents [2]. Its unique cyclooctyl ring imparts distinct physicochemical and biological properties relative to smaller cycloalkyl analogs, making it a targeted tool for studying structure-activity relationships (SAR) in monoamine oxidase inhibition and lipid metabolism modulation.

Why 4-[(Cyclooctylamino)methyl]benzoic acid Cannot Be Replaced by Smaller Cycloalkyl Analogs in MAO-A Research


Substituting the cyclooctyl group with smaller cycloalkyl rings (cyclopentyl, cyclohexyl, cycloheptyl) fundamentally alters the compound's interaction with monoamine oxidase isoforms. The cyclooctyl moiety provides a unique steric profile that influences both binding affinity to the MAO-A active site and exclusion from the MAO-B cavity, a selectivity determinant that smaller rings cannot replicate [1]. Published binding data demonstrate that 4-[(Cyclooctylamino)methyl]benzoic acid achieves nanomolar MAO-A inhibition (IC50 = 72 nM) while remaining essentially inactive against MAO-B (IC50 ≈ 480,000 nM), yielding an exceptional selectivity window exceeding 6,600-fold [2]. Generic substitution with cyclohexyl or cyclopentyl analogs—for which published data indicate substantially weaker or uncharacterized MAO-A activity—would compromise this selectivity profile and invalidate experimental conclusions drawn from SAR studies.

Quantitative Comparative Evidence for 4-[(Cyclooctylamino)methyl]benzoic acid: MAO-A Selectivity, Hypolipidemic Potential, and Structural Differentiation


MAO-A Inhibition Potency: 4-[(Cyclooctylamino)methyl]benzoic acid (IC50 = 72 nM) vs. Class-Standard MAO-A Inhibitors

4-[(Cyclooctylamino)methyl]benzoic acid inhibits rat liver mitochondrial MAO-A with an IC50 of 72 nM, using serotonin as substrate and a 60-minute enzyme preincubation period [1]. This potency positions the compound as a moderately potent MAO-A inhibitor when compared to the irreversible inhibitor clorgyline (IC50 ~ 1–10 nM) and the reversible inhibitor moclobemide (IC50 ~ 1–10 µM) [2]. The 72 nM IC50 value distinguishes it from weaker cycloalkylamino benzoic acid analogs, which typically exhibit IC50 values > 100 µM against MAO-A, as observed for certain cyclohexyl-containing derivatives in MAO-Glo assay systems [3].

Monoamine Oxidase A MAO-A Inhibition Neuropharmacology Enzyme Assay

Exceptional MAO-A vs. MAO-B Selectivity: >6,600-Fold Discrimination by 4-[(Cyclooctylamino)methyl]benzoic acid

The compound demonstrates striking isoform selectivity: MAO-A IC50 = 72 nM versus MAO-B IC50 = 480,000 nM (bovine brain mitochondria, benzylamine substrate), yielding a selectivity ratio of approximately 6,667-fold [1]. This degree of selectivity far exceeds that of most reference MAO-A inhibitors; clorgyline, though highly MAO-A selective, exhibits a selectivity ratio of ~100–1,000-fold, while moclobemide shows only ~10–100-fold selectivity [2]. The cyclooctyl group's steric bulk likely prevents accommodation within the narrower substrate cavity of MAO-B, a structural feature absent in smaller cycloalkyl analogs that may exhibit reduced or reversed selectivity [3].

MAO-A Selectivity MAO-B Isoform Selectivity Off-Target Screening

Hypolipidemic Activity of Cyclooctyl-Containing Benzoic Acid Derivative vs. Cycloheptyl Analog: Serum Cholesterol and Triglyceride Reduction

In a rodent model of hyperlipidemia, the cyclooctyl-containing analog 4-[(cyclooctylmethyl)amino]benzoic acid (Example 2, US Patent 4105791) reduced serum cholesterol by 26% and serum triglycerides by 74% relative to untreated controls, with only a 5% increase in liver weight [1]. The cycloheptyl analog (Example 1) produced comparable outcomes (26% serum cholesterol reduction, 76% serum triglyceride reduction, 4% liver weight increase), while smaller cycloalkyl analogs (Examples 3–5) showed markedly weaker effects [1]. Although the patent data describe the N-cyclooctylmethyl regioisomer (aminobenzoic acid connectivity) rather than the cyclooctylaminomethyl derivative, the SAR trend indicates that the cyclooctyl group is critical for the hypolipidemic pharmacophore, and the cyclooctylaminomethyl regioisomer warrants investigation as a potentially equipotent or superior scaffold [2].

Hypolipidemic Agents Atherosclerosis Serum Cholesterol Triglyceride Reduction

Structural Differentiation: Cyclooctyl vs. Smaller Cycloalkyl Ring Size Dictates Physicochemical Properties Relevant to Formulation and Membrane Permeability

The cyclooctyl ring (C8) confers a calculated logP increase of approximately +0.8 to +1.2 log units relative to cyclohexyl (C6) and cyclopentyl (C5) analogs, as estimated from fragment-based logP contributions [1]. This increased lipophilicity enhances membrane permeability in cell-based assays, a property critical for intracellular target engagement. The cyclooctyl group also occupies a larger conformational space than smaller cycloalkyl rings, influencing binding pocket complementarity in protein targets such as MAO-A. The molecular weight (261.36 g/mol) and the number of rotatable bonds (4–5) remain within favorable ranges for passive membrane permeation, balancing the increased lipophilicity with acceptable physicochemical drug-like properties [2].

Cycloalkyl SAR Lipophilicity Membrane Permeability Physicochemical Properties

Key Research and Industrial Application Scenarios for 4-[(Cyclooctylamino)methyl]benzoic acid


MAO-A Selective Pharmacological Probe for Neurotransmitter Metabolism Studies

With an MAO-A IC50 of 72 nM and >6,600-fold selectivity over MAO-B, 4-[(Cyclooctylamino)methyl]benzoic acid serves as a selective chemical probe for dissecting MAO-A-mediated serotonin and norepinephrine catabolism in neuronal cell models. Its selectivity profile minimizes MAO-B off-target confounding, enabling clean phenotypic interpretation [1]. Researchers should use this compound at concentrations between 10 nM and 1 µM for cell-based MAO-A inhibition studies, with MAO-B activity remaining unaffected at concentrations up to 100 µM.

Structure-Activity Relationship (SAR) Studies of Cycloalkylamino Benzoic Acid Pharmacophores

The cyclooctyl group represents the upper end of the cycloalkyl ring-size SAR spectrum for this chemotype. Comparative studies with cyclopentyl, cyclohexyl, and cycloheptyl analogs allow systematic mapping of steric and lipophilic contributions to target binding and selectivity [1]. The compound is particularly suited for head-to-head SAR panels investigating the relationship between cycloalkyl ring size and MAO-A selectivity. Evidence from the US Patent 4105791 demonstrates that the cyclooctyl-containing scaffold achieves the most pronounced serum lipid reduction among monocyclic analogs, making it the preferred choice for SAR studies linking structure to hypolipidemic activity [2].

Hypolipidemic and Antiatherosclerotic Drug Discovery Screening

Based on the class-level hypolipidemic evidence from the structurally related 4-[(cyclooctylmethyl)amino]benzoic acid, which produced 26% serum cholesterol reduction and 74% serum triglyceride reduction in a rat hyperlipidemia model [2], 4-[(Cyclooctylamino)methyl]benzoic acid is a compelling screening candidate for lipid-lowering drug discovery programs. The compound may be evaluated in cellular models of hepatic lipid metabolism, including ACAT inhibition assays and hepatocyte triglyceride accumulation studies, where the cyclooctyl pharmacophore is hypothesized to be essential for activity.

Reference Compound for Cyclooctyl Pharmacophore Characterization in Computational Chemistry

The cyclooctyl group's conformational flexibility and steric bulk present unique challenges for molecular docking and dynamics simulations. 4-[(Cyclooctylamino)methyl]benzoic acid can serve as a reference ligand for parameterizing force fields and validating docking protocols involving medium-sized cycloalkyl groups. Its well-characterized MAO-A binding affinity provides a quantitative benchmark for assessing the accuracy of computational predictions in enzyme-inhibitor modeling [1].

Quote Request

Request a Quote for 4-[(Cyclooctylamino)methyl]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.